molecular formula C8H14O3S B1399768 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester CAS No. 1151713-51-7

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

Cat. No.: B1399768
CAS No.: 1151713-51-7
M. Wt: 190.26 g/mol
InChI Key: HBIAHXSWNHKUNY-UHFFFAOYSA-N
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Description

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester (CAS 1151713-51-7) is a high-purity organic compound characterized by the molecular formula C8H14O3S and a molecular weight of 190.3 g/mol . This ester is supplied with a guaranteed purity of 95% and is a valuable building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of novel therapeutic agents . The compound features a propanoic acid ethyl ester backbone substituted at the 2-position with both a methyl and an acetylsulfanyl group, a structure that classifies it as a pivalate derivative. Such thioester-containing compounds are of significant interest in the design and development of new active molecules; for instance, related pivalate-based structures have been successfully synthesized and demonstrate promising anti-inflammatory and analgesic potentials by inhibiting key enzymes like COX-2 and 5-LOX in the inflammatory pathway . Researchers utilize this chemical as a critical synthetic intermediate to introduce specific functional groups into target molecules. It is strictly for professional laboratory research applications. This product is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

ethyl 2-acetylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIAHXSWNHKUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151713-51-7
Record name ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE
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Preparation Methods

Reduction of Ethyl Esters of Corresponding Acid Derivatives

Method Overview:

The most direct and widely reported approach involves reducing ethyl esters of the corresponding acid to yield the target compound. This process typically employs strong reducing agents such as potassium borohydride (KBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure:

  • Dissolution of the ethyl ester in anhydrous ethanol or other suitable solvent.
  • Addition of potassium borohydride (or LiAlH₄) under controlled temperature, usually around 30-60°C.
  • Stirring until the reduction is complete, monitored via TLC or GC.
  • Quenching the reaction with dilute hydrochloric acid or water.
  • Extraction of the product using organic solvents such as dichloromethane.
  • Drying over anhydrous sodium sulfate and vacuum concentration.

Research Findings:

  • A patent describes the reduction of ethyl esters of similar compounds using potassium borohydride, achieving yields exceeding 80% with high purity (over 98%).
  • The reduction process is noted for its simplicity, environmental friendliness, and suitability for scale-up.

Data Table:

Step Reagent Solvent Temperature Yield Notes
1 KBH₄ Ethanol 30-35°C >80% Controlled addition, monitored by TLC
2 Acid quench - Room temp - Quenching with dilute HCl

Chemoenzymatic Stereoselective Synthesis

Method Overview:

Advanced methods involve chemoenzymatic routes to achieve stereochemically pure products, especially when the target compound requires specific stereoisomers. Enzymatic reduction using alcohol dehydrogenases or lipases can provide high stereoselectivity.

Procedure:

  • Starting from racemic or mixture of esters.
  • Enzymatic reduction with specific biocatalysts (e.g., CAL-B lipase).
  • Stereoselective acetylation or hydrolysis to isolate desired stereoisomer.

Research Findings:

  • Studies demonstrate the enzymatic synthesis of stereoisomers of related compounds, with yields around 40-42% for specific stereoisomers.
  • This approach provides enantiomerically pure compounds suitable for pharmaceutical applications.

Data Table:

Step Enzyme Substrate Conditions Yield Notes
1 CAL-B Ethyl ester 30°C, pH 6.5 42% Stereoselective reduction
2 Acetylation Alcohol Vinyl acetate, room temp - Stereospecific acetylation

Chlorination and Oxidation Pathways

Method Overview:

Chlorination of methyl groups adjacent to carbonyls followed by oxidation can lead to functionalized intermediates, which upon subsequent reduction or esterification, afford the target ester.

Procedure:

  • Chlorination of methyl groups using sulfuryl chloride under controlled temperature (~80°C).
  • Oxidation with hydrogen peroxide in the presence of catalysts to introduce sulfanyl groups.
  • Purification via distillation and rectification.

Research Findings:

  • A patent describes the synthesis of chlorinated acetoacetate derivatives, which can be further transformed into sulfanyl derivatives.
  • This multi-step process emphasizes the importance of controlling reaction conditions to prevent over-oxidation or side reactions.

Data Table:

Step Reagent Conditions Yield Notes
1 Sulfuryl chloride 80°C, 2h 93% Chlorination step
2 Hydrogen peroxide 65°C, negative pressure >90% Oxidation and depickling

Summary of Optimized Preparation Method

Step Description Reagents Conditions Expected Yield References
1 Reduction of ethyl ester KBH₄ Ethanol, 30-35°C >80%
2 Stereoselective modification Enzymes (CAL-B) pH 6.5, 30°C 40-42%
3 Chlorination & oxidation Sulfuryl chloride, H₂O₂ 80°C, -0.02 MPa >93%

Notes and Considerations

  • The reduction process is the most straightforward and industrially feasible method, especially for large-scale synthesis.
  • Chemoenzymatic approaches are advantageous for producing stereochemically pure compounds, critical in pharmaceutical applications.
  • Chlorination and oxidation pathways provide routes for functional group modifications, enabling further derivatization or diversification of the molecule.

Chemical Reactions Analysis

Types of Reactions

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the acetylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted esters

Scientific Research Applications

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular proteins and enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-acetylsulfanyl-2-methylpropionic acid ethyl ester with structurally or functionally related sulfur-containing esters and ethyl esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Source
This compound C₇H₁₂O₃S* ~176.23 Thioester, ethyl ester Biochemical studies, drug synthesis
Ethyl 2-mercapto-2-methylpropionate C₆H₁₂O₂S 148.22 Thiol (-SH), ethyl ester Nucleophilic thiol for synthesis
N-Acetylthioglycine S-ethyl ester C₆H₁₁NO₃S 177.22 Thioester, ethyl ester, amide Peptide chemistry, enzyme substrates
Ethyl 2-(methylsulfanyl)acetate C₅H₁₀O₂S 134.19 Methylsulfanyl (-SMe), ethyl ester Flavoring agents, organic intermediates
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.43 Fatty acid ethyl ester Lipid membranes, non-polar solvents

Key Structural and Functional Differences:

Thioester vs. Thiol Groups :

  • The target compound’s thioester (-SAc) group is less nucleophilic but more stable than the thiol (-SH) in ethyl 2-mercapto-2-methylpropionate . This makes the former suitable for sustained biochemical reactions (e.g., acyl transfer), while the latter is reactive in disulfide bond formation.

Applications :

  • Thioesters : The target compound and N-acetylthioglycine S-ethyl ester are pivotal in mimicking CoA-bound intermediates .
  • Fatty Acid Esters : Myristic acid ethyl ester’s long alkyl chain imparts hydrophobicity, contrasting with the target compound’s polar thioester .

Research Findings and Contradictions:

  • Reactivity : Ethyl 2-mercapto-2-methylpropionate’s thiol group facilitates rapid conjugation (e.g., with maleimides), whereas the target compound’s thioester requires enzymatic cleavage (e.g., thioesterases) .
  • Stability : The acetylated sulfur in the target compound resists oxidation better than thiols but is less stable than sulfones or sulfoxides .
  • Contradictions : N-Acetylthioglycine S-ethyl ester contains an amide group absent in other compounds, altering solubility and hydrogen-bonding capacity .

Biological Activity

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester, also known as Ethyl 2-mercapto-2-methylpropionate, is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. This compound is characterized by its clear to pale yellow liquid form and is recognized for its distinctive meaty and fruity aroma when diluted. It has garnered attention for its potential biological activities and interactions with various biomolecules.

The biological activity of this compound is primarily linked to its role as a flavoring agent in food products. However, recent studies have begun to explore its pharmacological properties, indicating potential therapeutic applications. The compound's mechanism of action involves interactions with cellular components that may influence metabolic pathways.

Pharmacokinetics

Ethyl 2-mercapto-2-methylpropionate is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use in food products, suggesting minimal safety concerns at current levels of intake. Its absorption and distribution in biological systems are still under investigation, but preliminary data suggest it may have a favorable profile for bioavailability.

Anticancer Activity

Recent research highlights the compound's potential anticancer properties. In studies involving human breast cancer cell lines (e.g., MCF-7), various concentrations of isolated compounds derived from related structures demonstrated significant cytotoxic effects. For instance, isolated compounds exhibited an IC₅₀ of 25 µM after 48 hours of treatment, indicating their potential as therapeutic agents against cancer cells .

Case Studies

  • Anticancer Studies : A study evaluated the anticancer activity of extracts containing similar sulfur-containing compounds against MCF-7 cells. The crude extract showed a dose-dependent response, achieving a maximum inhibition of 78.6% at a concentration of 500 µg/mL .
  • Flavoring Agent Applications : As a flavoring agent, the compound has been used in various food products, including wines and cheeses. Its sensory properties contribute to the overall flavor profile, which has been studied in the context of consumer preferences and sensory evaluation .

Summary of Key Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against MCF-7 cell line; IC₅₀ = 25 µM .
Flavor Profile ContributionContributes to meaty and fruity aromas in food products; GRAS status confirmed .
Safety ProfileGenerally recognized as safe; minimal safety concerns at current intake levels .

Future Research Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for investigation include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with cancer cells.
  • Pharmacological Applications : Exploring therapeutic uses beyond flavoring, particularly in oncology.
  • Toxicological Assessments : Comprehensive studies to confirm safety profiles in various applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-acetylsulfanyl-2-methylpropionic acid ethyl ester, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification or thioacetylation reactions. For example, thiol-containing precursors (e.g., 2-mercapto-2-methylpropionic acid) may react with acetylating agents under anhydrous conditions. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) can be verified using HPLC with UV detection at 254 nm, as described for structurally related esters .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the ester and acetylthio groups. Key signals include the methyl protons (δ 1.2–1.4 ppm for ethyl ester) and acetyl carbonyl (δ ~170 ppm).
  • GC-MS : Useful for detecting volatile impurities and verifying molecular ion peaks (e.g., m/z 180.22 for the parent ion) .
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and 2550 cm1^{-1} (S-H stretch, if unreacted thiols remain) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or acetylthio groups.
  • Light Sensitivity : Protect from UV light to avoid photodegradation, as seen in related sulfur-containing esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to assess conformational exchange (e.g., rotational barriers in the acetylthio group).
  • Isotopic Labeling : 2^2H or 13^13C labeling of the methyl or ester groups can clarify ambiguous signals.
  • Complementary Techniques : Pair NMR with X-ray crystallography (if crystalline) or computational modeling (DFT for optimized geometries) .

Q. What experimental designs are recommended for assessing the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol reactivity.
  • Cellular Uptake : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization via confocal microscopy.
  • Dose-Response : Optimize concentrations (0.1–100 µM) in cytotoxicity assays (MTT or LDH release) to identify therapeutic windows .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Modular Synthesis : Vary substituents (e.g., alkyl chains on the ester or acetylthio groups) via parallel synthesis.
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with bioactivity data.
  • Crystallography : Compare binding modes in enzyme co-crystal structures .

Q. What methodologies are suitable for assessing the environmental impact or ecotoxicity of this compound?

  • Methodological Answer :

  • OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 211 (Daphnia magna acute toxicity).
  • Metabolite Tracking : Use LC-MS/MS to identify degradation products in simulated wastewater.
  • Bioaccumulation : Measure logKow_{ow} (octanol-water partition coefficient) to predict environmental persistence .

Q. How can degradation pathways be elucidated under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H2_2O2_2 (oxidative) or acidic/basic buffers (hydrolytic) at elevated temperatures.
  • Kinetic Studies : Monitor degradation rates via HPLC and identify intermediates using high-resolution MS (Q-TOF).
  • Mechanistic Probes : Isotope-labeling (18^{18}O in ester groups) to trace hydrolysis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Acetylsulfanyl-2-methylpropionic acid ethyl ester
Reactant of Route 2
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2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

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